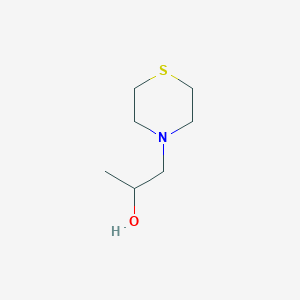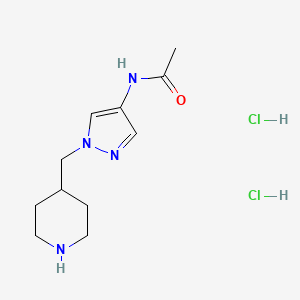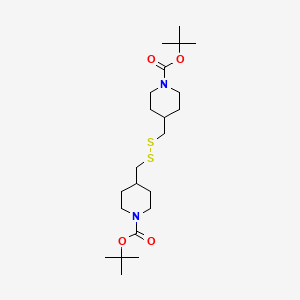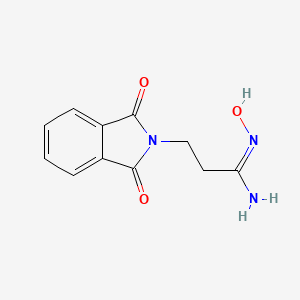
N-(2-hydroxypropyl)thiomorpholine
Descripción general
Descripción
N-(2-hydroxypropyl)thiomorpholine (NHTM) is a heterocyclic organic compound with a unique chemical structure that is composed of a thiomorpholine ring and a hydroxypropyl group. NHTM is a versatile compound with a wide range of applications in the fields of organic synthesis and pharmaceuticals. It has been used as a starting material for the synthesis of a variety of compounds, including drugs, agrochemicals, and polymers. Additionally, NHTM has been found to have potential applications in the fields of biochemistry and physiology.
Mecanismo De Acción
The mechanism of action of N-(2-hydroxypropyl)thiomorpholine is not yet fully understood. However, it is believed that N-(2-hydroxypropyl)thiomorpholine may act as a catalyst for the formation of covalent bonds between two molecules. Additionally, N-(2-hydroxypropyl)thiomorpholine has been found to interact with proteins and enzymes, which could potentially explain its biochemical and physiological effects.
Biochemical and Physiological Effects
N-(2-hydroxypropyl)thiomorpholine has been found to have a variety of biochemical and physiological effects. In particular, N-(2-hydroxypropyl)thiomorpholine has been found to inhibit the activity of various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, N-(2-hydroxypropyl)thiomorpholine has been found to inhibit the activity of other enzymes, such as protein kinases, which are involved in the regulation of cell growth and proliferation. Finally, N-(2-hydroxypropyl)thiomorpholine has been found to have anti-inflammatory and anti-oxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-hydroxypropyl)thiomorpholine has several advantages for use in laboratory experiments. First, it is relatively inexpensive and readily available. Second, it is relatively stable in a variety of solvents. Finally, it is relatively easy to synthesize. However, N-(2-hydroxypropyl)thiomorpholine also has several limitations. First, it is not soluble in water, which can limit its use in aqueous solutions. Second, it is not very stable in the presence of light or air. Finally, it is not very soluble in organic solvents, which can limit its use in organic synthesis.
Direcciones Futuras
N-(2-hydroxypropyl)thiomorpholine has a wide range of potential applications in the future. First, it could be used as a starting material for the synthesis of a variety of compounds, including drugs, agrochemicals, and polymers. Second, it could be used in the study of the structure and function of proteins, enzymes, and other biological molecules. Third, it could be used as an inhibitor of various enzymes, including cytochrome P450 enzymes, protein kinases, and other enzymes involved in the regulation of cell growth and proliferation. Fourth, it could be used to develop new anti-inflammatory and anti-oxidant drugs. Finally, it could be used to develop new polymers and materials with unique properties.
Aplicaciones Científicas De Investigación
N-(2-hydroxypropyl)thiomorpholine has been found to have a variety of applications in scientific research. For example, N-(2-hydroxypropyl)thiomorpholine has been used as a starting material for the synthesis of a variety of compounds, including drugs, agrochemicals, and polymers. Additionally, N-(2-hydroxypropyl)thiomorpholine has been found to have potential applications in the fields of biochemistry and physiology. In particular, N-(2-hydroxypropyl)thiomorpholine has been used in the study of the structure and function of proteins, enzymes, and other biological molecules.
Propiedades
IUPAC Name |
1-thiomorpholin-4-ylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NOS/c1-7(9)6-8-2-4-10-5-3-8/h7,9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJGFZBJVXQNFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCSCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20696580 | |
| Record name | 1-(Thiomorpholin-4-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20696580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxypropyl)thiomorpholine | |
CAS RN |
6007-66-5 | |
| Record name | 1-(Thiomorpholin-4-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20696580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B1455188.png)

![tert-Butyl 2-(trifluoromethyl)-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1455193.png)
![2-Benzyloxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzaldehyde](/img/structure/B1455195.png)

![5-Chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1455198.png)
![7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid](/img/structure/B1455199.png)

![9-Oxo-octahydro-pyrazino[1,2-a]pyrazine-2-carboxylic acid tert-butyl ester](/img/structure/B1455204.png)



![2'-Fluoro-5-(5-isopropyl-1H-tetrazol-1-yl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1455210.png)
